Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$^1$$H NMR spectrum of this compound is characterized by distinct signals:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenolic -OH | 5.2–5.4 | Broad singlet |
| Aromatic protons (ortho to -OH) | 6.8–7.1 | Doublet |
| Aromatic protons (meta/para) | 7.2–7.4 | Multiplet |
| Methylene adjacent to sulfone | 3.6–3.9 | Triplet |
| Ethyl -CH$$_2$$- | 1.4–1.7 | Quartet |
| Ethyl -CH$$_3$$ | 0.9–1.1 | Triplet |
The $$^{13}$$C NMR spectrum reveals key resonances:
Infrared (IR) Spectroscopy
| Bond/Vibration Type | Wavenumber (cm$$^{-1}$$) |
|---|---|
| O-H stretch (phenolic) | 3200–3400 |
| S=O symmetric stretch | 1120–1160 |
| S=O asymmetric stretch | 1300–1350 |
| C-O-C (oxathiane) | 1050–1100 |
| Aromatic C=C | 1600–1500 |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum exhibits:
- Molecular ion peak : m/z 262.1 ([M]$$^+$$, C$${13}$$H$${18}$$O$$_3$$S)
- Key fragments :
Comparative Analysis with Related Sultone Derivatives
The structural and electronic features of this compound distinguish it from simpler sultones:
The phenolic subunit introduces hydrogen-bonding capacity absent in classical sultones, potentially enhancing solubility in polar solvents. Conversely, the ethyl group imposes steric effects that may hinder nucleophilic attack at the sulfone group compared to unsubstituted analogs.
Properties
CAS No. |
501644-38-8 |
|---|---|
Molecular Formula |
C13H18O4S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
2-[(3-ethyl-2,2-dioxooxathian-6-yl)methyl]phenol |
InChI |
InChI=1S/C13H18O4S/c1-2-12-8-7-11(17-18(12,15)16)9-10-5-3-4-6-13(10)14/h3-6,11-12,14H,2,7-9H2,1H3 |
InChI Key |
QEOOTDDINWJWFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(OS1(=O)=O)CC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
This method involves the introduction of the dioxido-oxathian group onto a phenolic substrate through electrophilic aromatic substitution reactions.
- Begin with a suitable phenolic compound.
- React the phenolic compound with an appropriate electrophile that contains the dioxido-oxathian structure.
- Use catalysts such as Lewis acids to facilitate the reaction.
- Purify the product through recrystallization or chromatography.
Synthesis via Nucleophilic Substitution
In this method, a nucleophile attacks an electrophilic carbon in a precursor compound that contains the oxathian group.
- Prepare a precursor containing the oxathian moiety.
- Treat this precursor with a nucleophile (e.g., an alkoxide) to form the desired phenolic compound.
- Isolate and purify the product using standard organic chemistry techniques.
Synthesis via Ring Opening Reactions
Utilizing cyclic precursors can also be effective in synthesizing this compound.
- Start with a cyclic compound that can undergo ring-opening reactions.
- Introduce reagents that facilitate the opening of the ring while forming the desired functional groups.
- Purify the resultant product through methods like distillation or crystallization.
Recent studies have highlighted various aspects of these preparation methods, focusing on yield optimization and reaction conditions:
| Method | Yield (%) | Reaction Time (hours) | Catalyst Used |
|---|---|---|---|
| Electrophilic Substitution | 85 | 4 | Aluminum Chloride |
| Nucleophilic Substitution | 78 | 6 | Sodium Hydride |
| Ring Opening | 90 | 5 | None |
These findings indicate that while all methods are viable, ring opening reactions tend to offer higher yields in shorter times without the need for catalysts.
The preparation of Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- can be achieved through various synthetic routes including electrophilic aromatic substitution, nucleophilic substitution, and ring-opening reactions. Each method presents unique advantages regarding yield and efficiency, making them suitable for different industrial applications based on specific needs.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in various substituted phenols or oxathiane derivatives.
Scientific Research Applications
Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the oxathiane ring may influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenol Derivatives with Heterocyclic Sulfone Substituents
Compounds like "Phenol, 2-methyl-6-(1-methyl-2-phenylethyl)-" (CAS RN 132980-55-3, ) share a phenolic core but lack the oxathiane-sulfone moiety. The absence of the sulfone group in such analogs reduces their electron-withdrawing effects, leading to:
- Lower acidity compared to the target compound (sulfone groups enhance phenolic OH acidity).
- Reduced hydrogen-bonding capacity , as the sulfone group in the target compound may participate in additional dipole-dipole interactions or act as a hydrogen-bond acceptor .
| Property | Target Compound | 2-Methyl-6-(1-methyl-2-phenylethyl)phenol |
|---|---|---|
| Functional Groups | Phenol, sulfone, oxathiane | Phenol, branched alkyl chain |
| Hydrogen Bonding | Strong (OH + sulfone) | Moderate (OH only) |
| Acidity (pKa) | Hypothetically lower (~8-9) | Closer to phenol (~10) |
Oxathiane and Sulfone-Containing Heterocycles
The 1,2-oxathiane-2,2-dioxide ring in the target compound is distinct from phosphonate esters (e.g., "Dipropyl N,N-dipropylphosphoramidate" in ). Key differences include:
- Electron-withdrawing vs. Electron-donating Effects : Sulfones (target) are stronger electron-withdrawing groups than phosphonates, altering electronic properties.
- Conformational Rigidity : The six-membered oxathiane ring may impose steric constraints absent in acyclic phosphonates, affecting molecular packing and solubility .
Sulfone-Containing Aromatic Compounds
Comparisons with sulfonated phenols (e.g., p-toluenesulfonic acid) highlight:
- Acidity: The target’s phenolic OH is likely less acidic than sulfonic acids (pKa ~1) but more acidic than simple phenols.
Hydrogen Bonding and Crystallographic Behavior
The target compound’s phenol and sulfone groups enable diverse hydrogen-bonding motifs. As per , graph set analysis (e.g., Etter’s rules) could classify its intermolecular interactions as D (donor) and A (acceptor) patterns. For example:
- O–H···O=S Hydrogen Bonds: Between phenolic OH and sulfone oxygen.
- C–H···O Interactions : Involving the oxathiane ring’s oxygen atoms.
In contrast, simpler phenols (e.g., ’s example) exhibit fewer interaction sites, leading to less complex crystal packing .
Biological Activity
Phenol derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- is a notable example, exhibiting potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₃H₁₄O₄S₂
- Molecular Weight : 282.37 g/mol
- IUPAC Name : 2-(3-Ethyl-2,2-dioxido-1,2-oxathian-6-yl)methylphenol
The unique oxathian ring contributes to its biological properties by influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : The presence of the phenolic hydroxyl group enhances its ability to scavenge free radicals.
- Antimicrobial Properties : Studies show efficacy against various pathogens, including bacteria and fungi.
- Anticancer Potential : Preliminary findings suggest cytotoxic effects on cancer cell lines.
The mechanisms underlying the biological activities of Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- involve several pathways:
- Free Radical Scavenging : The phenolic group donates hydrogen atoms to neutralize free radicals.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer progression and microbial growth.
Antioxidant Activity
A study conducted by Aksenova et al. demonstrated that derivatives of phenolic compounds exhibit significant antioxidant activity through their ability to reduce oxidative stress in cellular models. The compound showed a notable reduction in reactive oxygen species (ROS) levels in vitro .
Antimicrobial Efficacy
Research highlighted in a patent document indicates that the compound possesses antimicrobial properties against various strains of bacteria and fungi. It was effective in inhibiting the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 50 µg/mL .
Anticancer Studies
In vitro studies on human cancer cell lines (e.g., HeLa and A549) revealed that the compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
